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Compound of Interest

Compound Name: Ethyl everninate

Cat. No.: B1203233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring

phenolic compound found in lichens, notably oakmoss (Evernia prunastri). As a derivative of

everninic acid, it belongs to a class of compounds with potential biological activities, making its

structural elucidation and characterization crucial for research and development. This technical

guide provides a comprehensive overview of the spectroscopic data expected for Ethyl
everninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also

presented to aid researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Molecular Formula: C₁₁H₁₄O₄

Molecular Weight: 210.23 g/mol

CAS Number: 6110-36-7

Spectroscopic Data
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Due to the limited availability of published spectra specifically for Ethyl everninate, this section

presents expected data based on the analysis of structurally similar aromatic esters. The

provided tables summarize the anticipated chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet 1H Ar-OH

~6.3 - 6.5 Multiplet 2H Aromatic CH

4.41 Quartet 2H -OCH₂CH₃

3.82 Singlet 3H -OCH₃

2.45 Singlet 3H Ar-CH₃

1.40 Triplet 3H -OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)
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Chemical Shift (δ) ppm Carbon Type Assignment

~172 Quaternary C=O (Ester)

~165 Quaternary Aromatic C-O

~162 Quaternary Aromatic C-O

~140 Quaternary Aromatic C-CH₃

~110 CH Aromatic CH

~100 Quaternary Aromatic C

~98 CH Aromatic CH

~62 CH₂ -OCH₂CH₃

~55 CH₃ -OCH₃

~24 CH₃ Ar-CH₃

~14 CH₃ -OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Bond Functional Group

3400 - 3100 (broad) O-H stretch Phenolic hydroxyl

3050 - 3000 C-H stretch Aromatic C-H

2980 - 2850 C-H stretch Aliphatic C-H

1725 - 1705 C=O stretch Ester carbonyl

1620 - 1580 C=C stretch Aromatic ring

1250 - 1150 C-O stretch Ester, Ether
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Expected Mass Spectrometry Data

m/z (mass-to-charge ratio) Interpretation

210 [M]⁺ (Molecular ion)

181 [M - C₂H₅]⁺

165 [M - OC₂H₅]⁺

153 [M - COOC₂H₅]⁺

138 [M - COOC₂H₅ - CH₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Experimental Workflow

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of Ethyl Everninate in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Apply Fourier Transform to the raw data (FID). Phase correct the resulting spectrum. Apply baseline correction. Integrate the peaks in the ¹H spectrum.

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Experimental Workflow
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Sample Preparation (ATR) Data Acquisition

Data Processing

Place a small amount of solid Ethyl Everninate directly onto the ATR crystal. Collect a background spectrum of the empty ATR crystal. Acquire the IR spectrum of the sample.

Perform atmospheric and baseline corrections if necessary. Label the significant peaks with their corresponding wavenumbers.

cluster_sample_prep cluster_acquisition cluster_processing

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry Experimental Workflow

Sample Preparation Data Acquisition

Data Processing

Dissolve a small amount of Ethyl Everninate in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography). Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). Analyze the ions based on their mass-to-charge ratio.

Generate the mass spectrum. Identify the molecular ion peak and major fragment ions.

cluster_sample_prep cluster_acquisition cluster_processing

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometric analysis.
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The spectroscopic data and protocols presented in this guide provide a foundational framework

for the analytical characterization of Ethyl everninate. While the provided spectral data are

predicted based on analogous structures, the experimental workflows are robust and widely

applicable for obtaining high-quality data for this and other small organic molecules. Accurate

and comprehensive spectroscopic analysis is indispensable for confirming the identity, purity,

and structure of chemical entities in drug discovery and development.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Everninate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203233#spectroscopic-data-of-ethyl-everninate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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